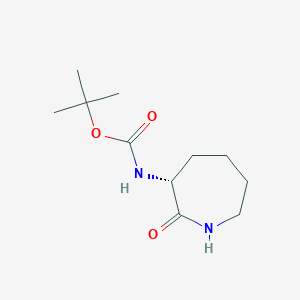

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .

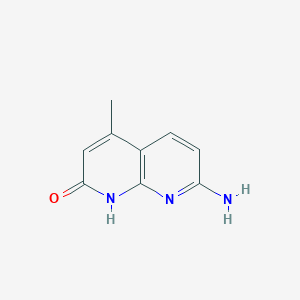

Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (2-oxoazepan-3-yl)carbamate” consists of a seven-membered azepane ring with a carbamate group attached . The carbamate group includes a carbonyl (C=O), an amine (NH), and an oxygen atom, while the azepane ring contains a ketone functional group (C=O). The compound also has a tert-butyl group attached to the carbamate .Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 228.29 . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chiral Inversion and Synthesis

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is utilized in chemical syntheses involving chiral inversions and preparations. One notable application involves the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, facilitated through Boc-involved neighboring group participation mediated by thionyl chloride. This method offers significant advantages in terms of simplicity, cost efficiency, yield, purification procedure, and industrial reliability (Li et al., 2015).

Intermediate in Natural Product Synthesis

The compound also serves as an intermediate in synthesizing natural products. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine through a multi-step process, yielding 30%. This compound is an intermediate of jaspine B, a natural product isolated from various sponges, noted for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

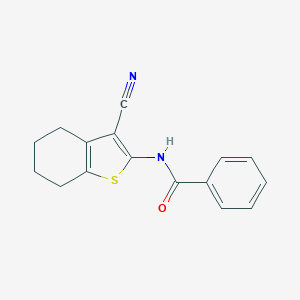

Synthesis of Cycloadducts

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is also employed in Cu(I)-catalyzed [3+2] cycloadditions. This process facilitates the synthesis of mixtures of diastereomeric non-racemic chromatographically separable cycloadducts. The reaction is highly regio- and stereo-selective, with product structures confirmed via NMR spectroscopy, emphasizing the compound's utility in complex chemical syntheses (Pušavec et al., 2014).

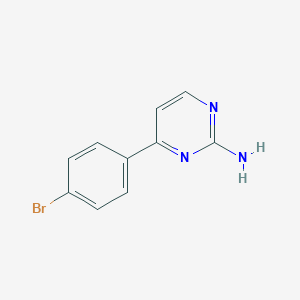

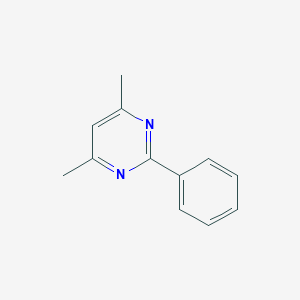

Photoredox-Catalyzed Cascades

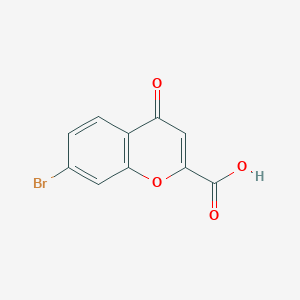

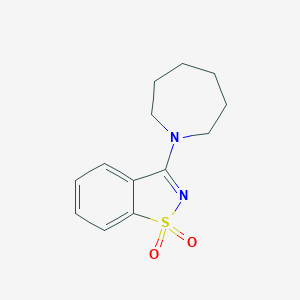

Furthermore, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is instrumental in photoredox-catalyzed amination processes. These cascades involve the amination of o-hydroxyarylenaminones, leading to the formation of a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones are pivotal for constructing diverse amino pyrimidines, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if feeling unwell (P312) .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373517 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

CAS RN |

106691-72-9 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)